molecular formula C10H16O3 B14308404 Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- CAS No. 118006-31-8

Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-

Cat. No.: B14308404
CAS No.: 118006-31-8
M. Wt: 184.23 g/mol
InChI Key: FZDKNEOUCWHORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is a chemical compound with a unique spiro structure, characterized by a spiro linkage between a dioxane ring and a decane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. This reaction forms the spiro linkage, resulting in the desired compound . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted spiro compounds .

Scientific Research Applications

Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)ethyl acetate

Comparison: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is unique due to its specific spiro linkage and the presence of an ethanol group. This structural feature distinguishes it from similar compounds, providing distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in various applications .

Properties

CAS No.

118006-31-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethanol

InChI

InChI=1S/C10H16O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3,11H,1-2,4-8H2

InChI Key

FZDKNEOUCWHORQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CCO)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.